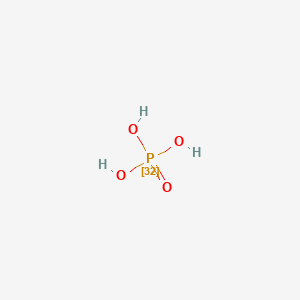

(32P)Phosphoric acid

Description

Propriétés

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i5+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

O[32P](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15364-02-0 | |

| Record name | Phosphoric acid P-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHORIC ACID P-32 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9H3ZTX0BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Neutron Irradiation of Sulfur-32 Targets

The (n,p) reaction on sulfur-32 (³²S) is a historically significant route for generating phosphorus-32. Sulfur-32, enriched to >99% isotopic purity, is irradiated in a high-flux neutron environment (typical flux: 10¹⁴–10¹⁵ neutrons/cm²/s). The nuclear reaction proceeds as:

Post-irradiation, the target is dissolved in concentrated nitric acid to oxidize elemental sulfur, followed by chromatographic separation of ³²P from sulfur byproducts using anion-exchange resins. A study by El-Sweify et al. (2024) demonstrated that this method achieves a specific activity of 5–10 Ci/mmol, though yields are limited by competing (n,γ) side reactions in mixed neutron spectra.

Table 1: Parameters for Sulfur-32 Neutron Activation

| Parameter | Value |

|---|---|

| Neutron flux | 10¹⁴–10¹⁵ neutrons/cm²/s |

| Irradiation time | 14–21 days |

| Target mass | 50–100 g sulfur |

| Post-processing yield | 60–75% |

| Specific activity | 5–10 Ci/mmol |

Neutron Capture by Phosphorus-31

The (n,γ) reaction on stable phosphorus-31 (³¹P) offers higher yields and simpler purification. Red phosphorus or phosphate salts are irradiated, producing ³²P via:

This method benefits from the absence of proton emissions, reducing the risk of target material degradation. Post-irradiation, the product is dissolved in dilute hydrochloric acid and purified through distillation or solvent extraction. Industrial facilities, such as the Second Egyptian Nuclear Research Reactor, utilize this approach to achieve specific activities exceeding 15 Ci/mmol with >90% radionuclidic purity.

Chemical Synthesis of (³²P)Phosphoric Acid

Chemical phosphorylation methods are employed when neutron activation infrastructure is unavailable or when custom labeling is required.

Direct Phosphorylation Using Condensing Agents

A high-yield route involves reacting ³²P-labeled phosphate with glycerol or diacylglycerides under anhydrous conditions. The Cramer-Bohm method, adapted by El-Sweify et al., uses bis(triethylammonium) phosphate and trichloroacetonitrile to phosphorylate diacylglycerides at 60°C for 2 hours. This method produces (³²P)phosphatidic acid with a radiochemical purity of >98% and yields of 25–50 μCi per 0.5 mCi input.

Enzymatic Phosphate Transfer

T4 polynucleotide kinase (T4 PNK) and RNA ligase enable site-specific ³²P labeling of nucleotides, which can be hydrolyzed to free phosphoric acid. For example, T4 PNK transfers the γ-phosphate of [γ-³²P]ATP to 3′-OH termini of DNA or RNA, followed by alkaline hydrolysis to release H₃³²PO₄. This method achieves specific activities up to 11 Ci/mmol but requires enzymatic purification steps.

Industrial-Scale Production and Purification

Industrial production prioritizes the (n,γ) method due to its efficiency. Post-irradiation processing includes:

-

Dissolution : Irradiated red phosphorus is treated with 6 M HNO₃.

-

Distillation : H₃³²PO₄ is isolated via fractional distillation under reduced pressure.

-

Quality Control : Gamma spectroscopy confirms the absence of contaminants like ³³P (t₁/₂ = 25 days).

Modern facilities incorporate bionanocomposite adsorbents (e.g., chitosan-graphene oxide) to remove trace metallic impurities (Ce, Th, U) with >95% efficiency, ensuring pharmaceutical-grade purity.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for (³²P)Phosphoric Acid Synthesis

| Method | Specific Activity (Ci/mmol) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sulfur-32 (n,p) | 5–10 | 60–75 | 85–90 | Moderate |

| Phosphorus-31 (n,γ) | 15–20 | 85–95 | >95 | High |

| Chemical phosphorylation | 10–15 | 70–80 | >98 | Low |

| Enzymatic transfer | 10–11 | 50–60 | 90–95 | Low |

The (n,γ) method outperforms others in scalability and purity, whereas chemical synthesis offers flexibility for specialized applications.

Analyse Des Réactions Chimiques

Types of Reactions: (32P)Phosphoric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphorous acid derivatives .

Applications De Recherche Scientifique

Biochemistry and Molecular Biology

Applications:

- Pulse-Chase Experiments: (32P) is used to label substrates in pulse-chase experiments, allowing researchers to trace metabolic pathways by detecting which molecules incorporate the radioactive phosphorus over time .

- DNA and RNA Analysis: (32P) is extensively utilized in Southern and Northern blotting techniques to visualize DNA and RNA sequences. The labeled probes hybridize to complementary sequences, enabling detection via photographic film .

Case Study:

A study demonstrated the use of (32P)-labeled DNA probes in identifying specific mutations in genetic sequences. The incorporation of (32P) facilitated the detection of low-abundance targets that traditional methods could not identify.

Medical Applications

Applications:

- Radiotherapy: (32P) is employed in the treatment of certain cancers, particularly in localized radiotherapy for conditions like polycythemia vera and some lymphomas .

- Diagnostic Imaging: The isotope's beta emissions are used in imaging techniques to visualize biological processes in real-time.

Case Study:

Clinical trials have shown that (32P) can effectively reduce tumor size in patients with specific types of cancer. The targeted application minimizes damage to surrounding healthy tissues while delivering therapeutic doses directly to malignant cells.

Plant Sciences

Applications:

- Fertilizer Uptake Studies: (32P) is used to track phosphorus uptake in plants, providing insights into nutrient absorption dynamics from roots to leaves. This application helps optimize fertilizer use and understand plant physiology .

Case Study:

Research involving Lotus japonicus revealed that light conditions significantly affect (32P) absorption rates in roots and leaves. The study demonstrated that plants absorb more phosphorus during dark periods, which has implications for agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemistry | Pulse-chase experiments | Traced metabolic pathways effectively |

| Molecular Biology | Southern/Northern blotting | Enhanced detection of low-abundance targets |

| Medical Treatment | Radiotherapy for cancer | Effective tumor reduction |

| Plant Sciences | Fertilizer uptake studies | Light conditions influence absorption rates |

Mécanisme D'action

The mechanism of action of (32P)Phosphoric acid involves the incorporation of phosphorus-32 into biological molecules, such as DNA. The beta particles emitted by phosphorus-32 cause double-strand breaks in DNA, leading to cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Structural and Chemical Differences

Table 1: Structural and Chemical Properties of Phosphoric Acid Derivatives

| Compound | Formula | Structure | Acidity (pKa) | Key Properties |

|---|---|---|---|---|

| (32P)Phosphoric acid | H₃³²PO₄ | Single phosphate group (ortho) | pKa1: 2.1 | Radioactive (β-emitter), water-soluble |

| Phosphoric acid | H₃PO₄ | Single phosphate group (ortho) | pKa1: 2.1 | Triprotic acid, non-radioactive |

| Pyrophosphoric acid | H₄P₂O₇ | Two phosphate groups linked | pKa1: 1.0 | Higher acidity, hygroscopic |

| Metaphosphoric acid | (HPO₃)ₙ | Cyclic or polymeric phosphate | pKa: ~1.5 | Glassy solid, hydrolyzes to H₃PO₄ |

| Polyphosphoric acid | Hₙ+2PₙO₃ₙ+1 | Chain of phosphate groups | pKa1: <1.0 | Viscous liquid, strong dehydrating agent |

Key Notes:

- (32P)Phosphoric acid shares the same chemical structure as non-radioactive H₃PO₄ but is distinguished by its β-emitting phosphorus-32 isotope, enabling tracer applications .

- Pyrophosphoric acid (H₄P₂O₇) contains two phosphate groups linked by an oxygen bridge, making it more acidic and reactive than orthophosphoric acid. It forms salts with amines like aniline, as seen in gelatinous precipitates of pyrophosphate salts .

- Metaphosphoric acid ((HPO₃)ₙ) exists as cyclic (e.g., trimetaphosphate) or linear polymers. It hydrolyzes in water to form H₃PO₄, as observed in deamination reactions of phosphonic acids .

- Polyphosphoric acid is a mixture of chain-like phosphates, used as a dehydrating agent in organic synthesis. Its viscosity and acidity exceed those of ortho- and pyrophosphoric acids .

Activité Biologique

(32P)Phosphoric acid, a radioactive isotope of phosphorus, has been widely utilized in biological research due to its unique properties that allow for the tracing of biochemical processes. This compound plays a crucial role in studying cellular metabolism, protein phosphorylation, and the dynamics of nucleic acids. This article provides a comprehensive overview of the biological activity of (32P)phosphoric acid, supported by data tables, case studies, and detailed research findings.

(32P)Phosphoric acid functions primarily as a phosphate donor in various biochemical reactions. Its incorporation into biomolecules allows researchers to track metabolic pathways and understand the dynamics of phosphorylation events within cells.

-

Protein Phosphorylation :

- (32P)Phosphoric acid is extensively used to label proteins, enabling the study of phosphorylation sites and their functional significance. A study demonstrated that using (32P) labeling in mitochondria revealed extensive protein phosphorylation across over 40 proteins involved in intermediary metabolism and biosynthetic pathways .

- Table 1 : Summary of Proteins Labeled by (32P)Phosphoric Acid

Protein Name Function Phosphorylation Sites Identified Cytochrome c oxidase Electron transport Multiple sites ATP synthase ATP production Specific residues Phosphofructokinase Glycolysis Key regulatory sites - Nucleic Acid Metabolism :

Case Studies

Several case studies highlight the utility of (32P)phosphoric acid in biological research:

- Cellular Uptake Studies : A study examined the uptake of (32P) into various cell types, revealing insights into cellular phosphate utilization and metabolism. The results indicated that different cell types exhibited varying uptake rates, which correlated with their metabolic activity .

- Soil Microbial Activity : In an investigation on soil phosphorus cycling, (32P) was used to trace microbial uptake and activity. The findings showed that microorganisms preferentially absorbed isotopically labeled phosphate, demonstrating significant biological activity related to phosphorus dynamics in soil ecosystems .

Research Findings

Research has consistently shown that (32P)phosphoric acid serves as a powerful tool for understanding biological processes:

- Dynamic Phosphoproteome : The use of (32P) labeling techniques has revealed that the mitochondrial matrix phosphoproteome is extensive and dynamic. This was evidenced by pulse-chase experiments that tracked phosphorylation site turnover and phosphate-protein pool size alterations .

- Enzymatic Reactions : The preparation of various (32P)-nucleotides has allowed researchers to investigate enzyme kinetics and substrate interactions in detail. For instance, high specific activity (32P)-ATP was used to study adenylate cyclase activity, providing insights into cyclic nucleotide signaling pathways .

Q & A

Q. What advanced imaging techniques quantify (32P)Phosphoric acid distribution in heterogeneous biological samples?

- Methodological Answer : Combine autoradiography with micro-CT scanning. Expose samples to imaging plates for 48 hours, then align radiation signals with 3D structural data. Use ImageJ with densitometry plugins to quantify regional [32P] uptake, correcting for tissue density variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.